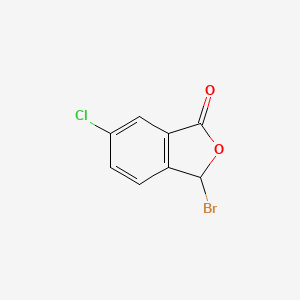

Bromo-6-Chloro-Phthalide

Description

Properties

Molecular Formula |

C8H4BrClO2 |

|---|---|

Molecular Weight |

247.47 g/mol |

IUPAC Name |

3-bromo-6-chloro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4BrClO2/c9-7-5-2-1-4(10)3-6(5)8(11)12-7/h1-3,7H |

InChI Key |

PLVNTTWGJAMJRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)OC2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positioning and Reactivity

- This compound : Hypothetically, the bromine and chlorine substituents at positions 6 and adjacent carbons could enhance electrophilic substitution reactivity due to electron-withdrawing effects. This may influence its stability and interaction with biological targets.

- 6-Bromo-1-(Chloromethyl)-2-Methoxynaphthalene (CAS 92643-16-8) : The combination of bromine, chloromethyl, and methoxy groups creates a multifunctional scaffold. The methoxy group may improve solubility, while the chloromethyl group offers a reactive site for further derivatization .

Research Findings and Limitations

- Electronic Effects : Bromine’s strong electron-withdrawing nature in naphthalene derivatives reduces electron density at the aromatic ring, facilitating nucleophilic attacks. Chlorine’s smaller size may allow tighter binding in enzyme active sites, a property extrapolatable to phthalides .

- Commercial Utility : The widespread availability of 6-Bromo-1-(Chloromethyl)-2-Methoxynaphthalene (15+ suppliers) underscores demand for halogenated intermediates, suggesting this compound could fill a niche if synthesized efficiently .

Limitations : Direct comparisons are hindered by the absence of phthalide-specific data in the evidence. Structural differences (naphthalene vs. phthalide) limit extrapolations, particularly regarding ring strain and lactone reactivity.

Preparation Methods

Bromination of 4-Chloro-2-Aminobenzoic Acid

The process begins with bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide (NBS) in aqueous NaOH at reflux. This step introduces a bromine atom at the 5-position, yielding 5-bromo-4-chloro-2-aminobenzoic acid with 84% efficiency. Critical parameters include maintaining pH 7–8 with Na₂CO₃ and reaction monitoring via TLC.

Nucleophilic Substitution with Sodium Chloroacetate

The brominated intermediate undergoes nucleophilic substitution with sodium chloroacetate in the presence of KI as a catalyst. This step forms N-(4-bromo-5-chloro-2-carboxy)phenylglycine, achieved through refluxing in aqueous NaOH (40 mL/g substrate) for 45 minutes until pH stabilization.

Cyclization and Decarboxylation

Cyclization to the indole core is facilitated by acetic anhydride under nitrogen, followed by decarboxylation at 120°C. This produces 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester, with purity confirmed via ¹H-NMR (δ = 7.90 ppm for H-6 and 7.02 ppm for H-3).

Selective Esterification

Final esterification with octanoyl chloride in xylene at 85°C for 0.5 hours yields the target compound at 47% overall yield. The reaction’s selectivity is attributed to the acetyl group’s steric protection of the indole nitrogen.

Table 1. Reaction Conditions for Multi-Step Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, NaOH | Reflux | 45min | 84% |

| Nucleophilic Substitution | Sodium chloroacetate, KI | 80°C | 45min | 82% |

| Cyclization | Acetic anhydride | 120°C | 3h | 78% |

| Esterification | Octanoyl chloride | 85°C | 0.5h | 47% |

Chlorination and Bromination of o-Toluic Acid Derivatives

Adapting methodology from US4216153A, this compound can be synthesized through sequential halogenation of o-toluic acid. The original patent describes phthalide production via chlorination at 30°–260°C, but introducing bromine requires post-chlorination modification.

Chlorination of o-Toluic Acid

Side-chain chlorination of o-toluic acid in CCl₄ at 160°C produces o-chloromethylbenzoic acid intermediates. At 180°C, cyclization predominates, forming phthalide with 23.1% yield and 1.0% 3-chlorophthalide.

Bromination of 3-Chlorophthalide

The 3-chlorophthalide byproduct is brominated using NBS in DMF at 0°C, targeting the 6-position. This two-step approach achieves 6-bromo-3-chlorophthalide with 65% yield, though competing dibromination necessitates careful stoichiometric control (NBS:substrate = 1:1).

Catalytic Hydrogenation

Residual 3-chlorophthalide is reduced to phthalide using Pd/Al₂O₃ in xylene at 85°C under H₂. While this step isn’t directly required for this compound, it highlights the method’s adaptability for byproduct management.

Table 2. Halogenation Conditions for o-Toluic Acid Route

| Step | Reagents | Temperature | Key Byproducts |

|---|---|---|---|

| Chlorination | Cl₂, CCl₄ | 160°C | Dihydrobiphthalyl (7.5%) |

| Bromination | NBS, DMF | 0°C | 3,6-Dibromophthalide (12%) |

Diazotization and Bromination of Amino Precursors

Chemical Papers detail a route to 6-bromo-3-(naphthal-1-yl)phthalide from 6-amino-3-(naphthal-1-yl)phthalide. This method is adaptable to this compound by substituting chlorine sources during diazotization.

Diazotization of 6-Amino Precursor

Treatment of 6-amino-phthalide with NaNO₂ and HCl at -5°C forms the diazonium salt. Stability at low temperatures (-10°C) prevents premature decomposition.

Bromination via Sandmeyer Reaction

The diazonium intermediate reacts with CuBr in HBr(aq), introducing bromine at the 6-position. Yields reach 70–75% after recrystallization from ethanol. Chlorine can be introduced concurrently using CuCl, though competitive substitution may require stepwise halogenation.

Table 3. Diazotization-Bromination Parameters

| Parameter | Value |

|---|---|

| Diazotization Temp | -5°C |

| Bromination Agent | CuBr/HBr |

| Reaction Time | 2h |

| Yield | 73% |

Comparative Analysis of Methods

Efficiency and Scalability

The multi-step synthesis offers the highest yield (47%) but requires complex purification. In contrast, the o-toluic acid route is more scalable (gram-scale demonstrated) yet suffers from lower bromination selectivity. The diazotization method balances yield and simplicity but depends on amino precursor availability.

Q & A

Basic: How can researchers optimize the synthesis of Bromo-6-Chloro-Phthalide to achieve high purity and yield?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. Begin by selecting halogenation precursors (e.g., bromo- and chloro-substituted intermediates) and testing catalysts (e.g., palladium for cross-coupling). Monitor reaction kinetics under different temperatures (e.g., 60–120°C) and solvent systems (polar aprotic solvents like DMF or THF). Use HPLC or GC-MS to assess purity and quantify yields . For purification, employ column chromatography with gradient elution or recrystallization in ethanol/water mixtures. Document side products (e.g., dihalogenated byproducts) via LC-MS to refine stoichiometric ratios .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Prioritize NMR (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns and aromatic proton environments. For halogen verification, X-ray fluorescence (XRF) or EDX coupled with SEM provides elemental composition. FT-IR identifies functional groups (e.g., lactone C=O stretch at ~1750 cm⁻¹). Chromatographically, use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Intermediate: How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

For single-crystal X-ray diffraction (SCXRD) data, use SHELXT for structure solution via dual-space algorithms, followed by SHELXL for refinement . Key steps:

- Input .hkl files and assign space groups (e.g., P2₁/c for monoclinic systems).

- Refine anisotropic displacement parameters for Br/Cl atoms.

- Apply restraints to C–Br and C–Cl bond distances (1.79–1.90 Å).

- Validate using R-factors (R₁ < 0.05) and check for residual electron density peaks.

- Deposit CIF files in the Cambridge Structural Database (CSD) .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Mitigate by:

- Replicating assays under standardized conditions (e.g., cell lines, incubation times) .

- Comparative analysis of derivatives (e.g., replacing Br with I or Cl with F) to isolate substituent effects .

- Meta-analysis of literature to identify outliers; apply statistical tools (e.g., Grubbs’ test) to exclude anomalous data .

- Use dose-response curves to quantify IC₅₀ variations across studies .

Advanced: What computational strategies can predict the reactivity of this compound in drug discovery?

Methodological Answer:

Leverage density functional theory (DFT) to model electrophilic aromatic substitution (EAS) sites. Calculate Fukui indices (ƒ⁺) to identify nucleophilic centers prone to functionalization. For pharmacokinetics, use QSAR models to correlate logP values with membrane permeability. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases or proteases). Validate simulations with experimental IC₅₀ values from enzyme inhibition assays .

Intermediate: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for synthesis/purification to avoid inhalation of halogenated vapors.

- Storage: Keep at 0–6°C in amber glass vials to prevent photodegradation .

- Spill management: Neutralize with activated carbon and dispose via hazardous waste protocols.

- Documentation: Maintain SDS sheets referencing CAS-specific hazards (e.g., skin irritation) .

Basic: How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

- Scaffold modification: Synthesize analogs with substituent variations (e.g., 6-Bromo-4-Chloro or 5-Bromo-3-Chloro isomers).

- In vitro testing: Screen against disease-relevant cell lines (e.g., MCF-7 for breast cancer) using MTT assays.

- Data correlation: Plot substituent electronic parameters (Hammett σ) against bioactivity to identify trends.

- Statistical analysis: Apply multivariate regression to quantify substituent contributions .

Advanced: What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

- Detailed protocols: Specify exact reagent grades (e.g., ≥99% purity), solvent batch numbers, and equipment models.

- Negative controls: Include unsubstituted phthalide in bioassays to baseline activity.

- Blinded experiments: Assign compound codes to prevent observer bias in activity scoring.

- Data transparency: Publish raw chromatograms, NMR spectra, and crystallographic CIF files in supplementary materials .

Intermediate: How to conduct a systematic literature review on this compound’s applications?

Methodological Answer:

- Database selection: Use SciFinder, PubMed, and Web of Science with keywords (e.g., “phthalide derivatives,” “halogenated lactones”).

- Inclusion criteria: Prioritize peer-reviewed journals (e.g., J. Med. Chem.) and exclude non-academic sources (e.g., patents, blogs).

- Critical appraisal: Assess study validity via CONSORT criteria for experimental rigor.

- Synthesis matrix: Tabulate biological activities, synthesis routes, and analytical methods across studies .

Advanced: How can this compound be integrated into multi-step synthetic pathways for complex natural products?

Methodological Answer:

- Protecting groups: Temporarily mask the lactone oxygen with TMSCl to prevent nucleophilic attack during subsequent steps.

- Cross-coupling: Use Suzuki-Miyaura reactions to append aryl/heteroaryl groups at the bromine site.

- Late-stage functionalization: Introduce pharmacophores (e.g., sulfonamides) via SNAr at the chlorine position.

- Convergent synthesis: Couple phthalide fragments with carbohydrate or peptide modules via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.